molecular formula C6H11ClF2O2S B2567600 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride CAS No. 2021376-74-7

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride

Cat. No.: B2567600
CAS No.: 2021376-74-7
M. Wt: 220.66
InChI Key: YGYXXLMDLXXMLS-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClF2O2S It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms and a sulfonyl chloride group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3,3-Difluoro-2,2-dimethylbutane+Chlorosulfonic acid3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride+HCl\text{3,3-Difluoro-2,2-dimethylbutane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 3,3-Difluoro-2,2-dimethylbutane+Chlorosulfonic acid→3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Tertiary amines (e.g., triethylamine) to neutralize the HCl by-product

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for further functionalization.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride group, leading to the formation of a sulfonamide bond.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

    Trifluoromethanesulfonyl chloride: Contains three fluorine atoms, making it more electron-withdrawing and reactive.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

Uniqueness

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group on a butane backbone. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClF2O2S/c1-5(2,6(3,8)9)4-12(7,10)11/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYXXLMDLXXMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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